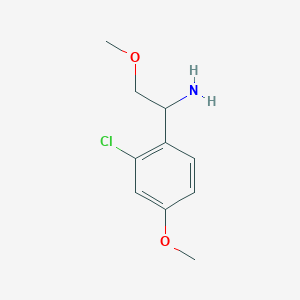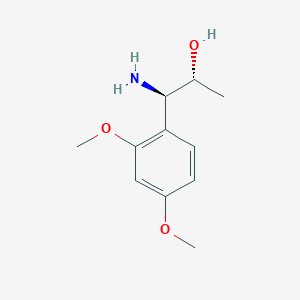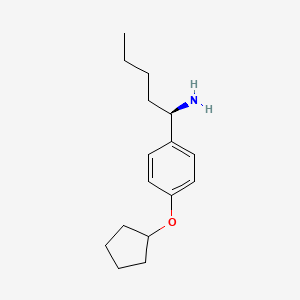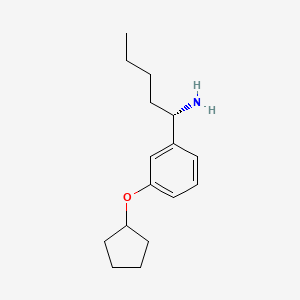![molecular formula C15H17NO5 B13050424 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid](/img/structure/B13050424.png)
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethoxycarbonyl group, a hydroxybutenylidene group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with benzylamine in the presence of a base, followed by the addition of ethyl chloroformate. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium ethoxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 2-[[(Z)-2-ethoxycarbonyl-3-oxobut-2-enylidene]amino]-2-phenylacetic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]acetic acid
- 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylpropanoic acid
- 2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylbutanoic acid
Uniqueness
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid is unique due to its specific structural features, including the presence of both an ethoxycarbonyl group and a phenylacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H17NO5 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
2-[[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enylidene]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C15H17NO5/c1-3-21-15(20)12(10(2)17)9-16-13(14(18)19)11-7-5-4-6-8-11/h4-9,13,17H,3H2,1-2H3,(H,18,19)/b12-10-,16-9? |
Clave InChI |
BQWCWJQGBYOWLN-VEVWSCOMSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(/C)\O)/C=NC(C1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCOC(=O)C(=C(C)O)C=NC(C1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)

![1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)


![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13050381.png)
![Hexahydropyrazino[2,1-C][1,4]oxazin-3(4H)-one hcl](/img/structure/B13050388.png)
![Methyl 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13050408.png)
![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)




